2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate
Overview
Description
2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate is a chemical compound with the molecular formula C25H36O8S. It is a derivative of polyethylene glycol (PEG) and is often used in various chemical and industrial applications due to its unique properties. The compound is known for its solubility in water and organic solvents, making it versatile for different uses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate typically involves the reaction of 2,5,8,11,14-Pentaoxahexadecan-16-ol with 4-methylbenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of side reactions and improving overall efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate can undergo various chemical reactions, including:
Substitution Reactions: The tosyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols are commonly used nucleophiles in substitution reactions.
Acids and Bases: Hydrochloric acid or sodium hydroxide can be used for hydrolysis reactions.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Hydrolysis Products: The primary products are 2,5,8,11,14-Pentaoxahexadecan-16-ol and 4-methylbenzenesulfonic acid.
Scientific Research Applications
2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of PEGylated compounds.
Biology: The compound is used in the modification of biomolecules to improve their solubility and stability.
Industry: It is used in the production of surfactants, lubricants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate involves its ability to act as a leaving group in substitution reactions. The tosyl group is a good leaving group, which facilitates the formation of new bonds with nucleophiles. In biological systems, PEGylation can improve the solubility and stability of biomolecules, enhancing their therapeutic efficacy .
Comparison with Similar Compounds
Similar Compounds
2,5,8,11,14-Pentaoxahexadecan-16-ol: This compound is the precursor to 2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate and shares similar solubility properties.
Ethyl 2,5,8,11,14-pentaoxahexadecan-16-oate: Another PEG derivative with similar solubility and reactivity.
Uniqueness
This compound is unique due to its tosyl group, which makes it highly reactive in substitution reactions. This property is particularly useful in organic synthesis and the modification of biomolecules for various applications.
Properties
IUPAC Name |
2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30O8S/c1-17-3-5-18(6-4-17)27(19,20)26-16-15-25-14-13-24-12-11-23-10-9-22-8-7-21-2/h3-6H,7-16H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARGVXLRPEZMWEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30O8S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80755-67-5 | |
Record name | 3,6,9,12,15-Pentaoxahexadecan-1-ol, 1-(4-methylbenzenesulfonate) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=80755-67-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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